3,4-Furandimethanol

Description

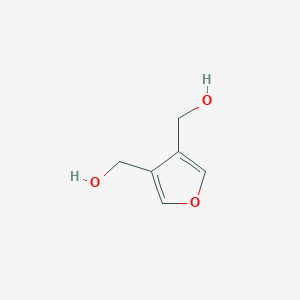

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)furan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKXUVJWMOMTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162849 | |

| Record name | Furan-3,4-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14496-24-3 | |

| Record name | 3,4-Furandimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14496-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Furandimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan-3,4-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-3,4-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-FURANDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MK9B9DQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4 Furandimethanol

Catalytic and Non-Catalytic Conventional Synthetic Routes to 3,4-Furandimethanol

Conventional synthetic routes to furan-based diols, including this compound, typically involve the chemical reduction of corresponding furanic dialdehydes or dicarboxylic acids. While specific literature on the conventional synthesis of this compound is limited, analogous transformations of other furan (B31954) isomers, such as the well-studied 2,5-furandimethanol (B16202) (BHMF), provide insight into plausible synthetic pathways.

One common approach is the catalytic hydrogenation of furan-2,5-dicarboxylic acid (FDCA) or its esters. acs.orgelsevierpure.com This process often employs heterogeneous catalysts under hydrogen pressure. For instance, the reduction of a related compound, 3-furancarboxylic acid, to 3-furanmethanol (B180856) has been achieved using sodium borohydride (B1222165) with catalysts like zirconium tetrachloride or zinc chloride. google.com A subsequent catalytic hydrogenation step can then be used to reduce the furan ring, yielding tetrahydro-3-furanmethanol. google.com This suggests that a similar two-step reduction of 3,4-furandicarboxylic acid or its derivatives could be a viable conventional route to this compound.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. For the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandimethanol, various catalytic systems have been investigated, including both precious metal catalysts (e.g., Ru, Pd, Pt) and non-precious metal catalysts (e.g., Cu, Co, Ni). nih.gov For example, a high yield of 2,5-furandimethanol (up to 98%) has been reported using a Cu20-Ru2-PMO catalyst at 100°C and 50 bar H2. ncsu.edu

A non-catalytic approach, the Cannizzaro reaction, has also been employed for the synthesis of 2,5-furandimethanol from HMF in the presence of a strong base. ncsu.edu This disproportionation reaction yields both the corresponding alcohol and carboxylic acid. While this method can achieve high yields of the diol, it inherently has a maximum theoretical yield of 50% for the alcohol product if the starting material is the aldehyde.

Table 1: Examples of Conventional Catalytic Hydrogenation for Furan Diol Synthesis (Analogous Compounds)

| Precursor | Product | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandimethanol (BHMF) | Cu20-Ru2-PMO | Dioxane | 100 | 50 | 98 | ncsu.edu |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandimethanol (BHMF) | Ru(OH)x/ZrO2 | Water | 120 | 15 | 99 | ncsu.edu |

| 3-Furfural | 3-Furanmethanol | Sodium Borohydride / Zinc Chloride | Tetrahydrofuran | Room Temp | N/A | High | google.com |

Biocatalytic Synthesis of this compound from Renewable Feedstocks

The drive towards sustainability has spurred significant interest in biocatalytic methods for producing chemicals from renewable resources. These approaches offer advantages such as high selectivity, mild reaction conditions, and reduced environmental impact.

Enzymes, particularly lipases, have demonstrated considerable utility in the synthesis of furan-based compounds. Lipase-catalyzed reactions, such as esterification and transesterification, are key processes in the production of furan-based polyesters and oligomer diols. acs.orgacs.orgresearchgate.netfao.orgrug.nl The immobilized lipase (B570770) B from Candida antarctica (CalB) is a frequently used biocatalyst in this context. acs.orgacs.orgresearchgate.net

While the direct enzymatic synthesis of this compound from a simple precursor is not widely documented, enzymatic reactions are crucial in the synthesis of furan-based oligomer diols. For instance, a solvent-free, two-stage polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) and 1,4-cyclohexanedimethanol (B133615) using immobilized CalB has been shown to produce oligofuranoate diols with a high yield of 95%. acs.orgacs.orgresearchgate.net This demonstrates the potential of enzymatic approaches for creating furan-containing diol structures.

Another relevant enzymatic transformation is the reduction of furan aldehydes to their corresponding alcohols. Carboxylate reductases (CARs) are enzymes capable of selectively reducing carboxylic acids to aldehydes, which can then be further reduced to alcohols by alcohol dehydrogenases. mdpi.com This enzymatic cascade could potentially be engineered for the synthesis of this compound from 3,4-furandicarboxylic acid.

The synthesis of furanic compounds from biomass-derived precursors is a cornerstone of biorefinery concepts. Lignocellulosic biomass, which is rich in C5 and C6 sugars, can be converted into furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (HMF). nih.govencyclopedia.pubnih.gov These platform molecules can then be further transformed into a variety of valuable chemicals, including furan diols.

The production of this compound from bio-based precursors would likely involve the synthesis of 3,4-furandicarboxylic acid or 3,4-furfuraldehyde as intermediates. While the 2,5-isomers are more commonly derived from biomass (e.g., FDCA from HMF), the synthesis of 3,4-disubstituted furans from renewable resources is an area of ongoing research. One potential route could involve the catalytic conversion of specific biomass-derived intermediates that favor the formation of the 3,4-substituted furan ring.

The reduction of furoic acids, which can be obtained from the oxidation of furfural, represents a viable pathway. elsevierpure.comhep.com.cn As mentioned previously, the chemical reduction of 3-furancarboxylic acid to 3-furanmethanol is a known transformation. google.com Applying a similar strategy to 3,4-furandicarboxylic acid, which could potentially be derived from bio-based sources, would lead to the formation of this compound.

Microbial fermentation is a powerful tool for the production of bio-based chemicals. While specific microbial routes for the production of this compound are not yet well-established, the microbial synthesis of other furanic compounds and diols provides a strong foundation for future development.

For example, several microorganisms have been identified and engineered for the conversion of HMF to 2,5-furandimethanol (BHMF). These include bacteria, yeasts, and fungi. nih.gov The bacterium Burkholderia contaminans NJPI-15 has been shown to convert HMF to BHMF with a high yield. nih.gov Similarly, whole-cell biocatalysts of recombinant Escherichia coli have been used for the biocatalytic synthesis of furan carboxylic acids from furan aldehydes. acs.org

The toxicity of furan aldehydes to microorganisms can be a challenge in these fermentation processes. nih.gov However, some microbes have evolved mechanisms to reduce these toxic aldehydes to their less harmful alcohol counterparts. nih.gov This natural detoxification pathway could be harnessed and optimized for the production of furanic diols. The development of robust microbial strains with high tolerance to furanic compounds and efficient metabolic pathways for the synthesis of this compound is a promising area for future research.

Table 2: Examples of Biocatalytic Production of Furan Diols (Analogous Compounds)

| Substrate | Product | Biocatalyst | Process | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl furan-2,5-dicarboxylate & 1,4-cyclohexanedimethanol | Oligofuranoate diols | Immobilized Candida antarctica Lipase B (CalB) | Two-stage polycondensation | 95 | acs.orgacs.orgresearchgate.net |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandimethanol (BHMF) | Burkholderia contaminans NJPI-15 | Fed-batch fermentation | High | nih.gov |

| Furan aldehydes | Furan carboxylic acids | Recombinant Escherichia coli | Whole-cell biocatalysis | N/A | acs.org |

Emerging Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. This includes the use of renewable feedstocks, atom-efficient reactions, and the reduction or elimination of hazardous solvents.

Solvent-free reactions offer significant environmental and economic benefits by reducing waste, simplifying purification processes, and often lowering energy consumption. pharmafeatures.comacs.orgcmu.edursc.org In the context of furan chemistry, solvent-free conditions have been successfully applied to various transformations.

For instance, the lipase-catalyzed synthesis of furan-based oligomer diols has been effectively carried out under solvent-free conditions. acs.orgacs.orgresearchgate.net This approach not only aligns with green chemistry principles but can also lead to high product yields. The mechanism of solvent-free enzymatic reactions often involves the direct interaction of the substrates with the active site of the enzyme in a highly concentrated environment. This can sometimes lead to different reaction kinetics and selectivities compared to reactions in dilute solutions.

Mechanistically, in the absence of a solvent, the physical properties of the reactants, such as their melting points and viscosity, become critical parameters. cmu.edu The reaction may proceed in a solid-state or molten-state, and the transport of reactants to the catalytic sites can be a rate-limiting step. In some cases, one of the reactants may act as a solvent for the others. For catalytic transfer hydrogenation reactions, an alcohol can serve as both the hydrogen donor and the reaction medium, eliminating the need for an additional solvent. mdpi.com

A patent for the preparation of 2,5-furandimethanol from HMF describes a solvent-free process using a metal catalyst and a hydrogen bond donor. google.com This suggests that similar solvent-free catalytic hydrogenation methods could be developed for the synthesis of this compound. The mechanistic role of the hydrogen bond donor in such a system would be to stabilize the reactants and transition states in the absence of a solvating medium.

The application of mechanochemistry, where mechanical energy is used to induce chemical reactions, is another promising solvent-free approach. rsc.org While not yet reported for the synthesis of this compound, mechanochemical methods have been used for a variety of organic transformations and could potentially be adapted for the reduction of furanic precursors.

Advanced Catalytic Systems for Sustainable this compound Production

Detailed research into advanced catalytic systems for the sustainable production of this compound is not extensively documented in current scientific literature. The synthetic pathways and high-efficiency catalysts that have been optimized for furan derivatives are predominantly centered on the 2,5-substituted isomers due to the prevalence of HMF as a starting material from carbohydrate dehydration.

Conventional synthesis of furan diols often involves the catalytic hydrogenation of the corresponding dialdehydes or dicarboxylic acid esters. For this compound, this would imply starting from precursors like 3,4-furandicarboxaldehyde or dimethyl 3,4-furandicarboxylate. However, specific, high-yield catalytic systems tailored for these conversions, particularly those emphasizing sustainable practices such as non-precious metal catalysts, mild reaction conditions, or green solvents, are not well-established in the available research.

While there is a wealth of information on the catalytic reduction of 2,5-furandicarboxylic acid and its esters to 2,5-BHMF using various catalysts like ruthenium, palladium, and copper systems, analogous detailed studies for the 3,4-isomer are scarce.

The interest in this compound exists, primarily in the field of polymer chemistry. Studies have shown that incorporating the 3,4-furan moiety into polyesters can impart different thermal and structural properties compared to polymers derived from 2,5-BHMF. For instance, polyesters based on this compound have demonstrated significantly higher thermal stability. nih.govacs.org This suggests a potential demand for efficient and sustainable production routes to enable further material science research and application.

The development of sustainable pathways from biomass to furanics is a cornerstone of green chemistry. frontiersin.org However, the current focus remains on converting C6 sugars to HMF and then to 2,5-substituted furans. nih.govacs.org Future research may lead to novel catalytic routes that can either isomerize the readily available 2,5-furan derivatives or create pathways from different biomass precursors to yield the 3,4-substituted furan core, which could then be catalytically reduced to this compound. Until such developments are made, the production of this specific isomer remains a specialized and less-documented area of chemical synthesis.

Chemical Reactivity and Transformation Pathways of 3,4 Furandimethanol

Oxidation Reactions of Primary Hydroxyl Groups in 3,4-Furandimethanol

The primary hydroxyl groups of this compound are susceptible to oxidation, a common transformation for alcohols. This reaction can yield different products, such as aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions employed. smolecule.com The oxidation of similar furan-based diols, like 2,5-bis(hydroxymethyl)furan (2,5-BHMF), to form 2,5-furandicarboxylic acid (FDCA) is a well-established process in the production of monomers for bio-based polyesters. researchgate.netmdpi.com While specific detailed studies on the controlled oxidation of this compound are not as prevalent as for its 2,5-isomer, the fundamental principles of alcohol oxidation apply. The conversion of the hydroxymethyl groups into formyl or carboxyl groups significantly alters the molecule's properties and potential applications, transforming it from a diol into a dialdehyde (B1249045) or a dicarboxylic acid, which are also valuable building blocks in polymer chemistry.

Esterification and Etherification Reactions of this compound

The presence of two primary hydroxyl groups makes this compound an ideal substrate for esterification and etherification reactions.

Esterification: This reaction involves the condensation of the hydroxyl groups with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. smolecule.com This process is fundamental to the synthesis of polyesters, where this compound acts as the diol monomer. Enzymatic catalysis, for instance using Candida antarctica lipase (B570770) B (CALB), has been successfully employed for the esterification of furan-based diols, offering a greener and more selective synthetic route. figshare.comresearchgate.net These biocatalytic processes are often conducted in organic solvents like 2-methyltetrahydrofuran (B130290) (2-MTHF) and may require the removal of water to drive the reaction towards high yields of the ester product. researchgate.net

Etherification: The hydroxyl groups can also be converted into ether linkages. The etherification of similar furan (B31954) derivatives, such as 5-(hydroxymethyl)furfural (HMF), to produce potential biodiesel additives like 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans has been demonstrated. nih.gov These reactions are typically catalyzed by Brønsted acids. nih.gov Applying this chemistry to this compound would result in the formation of bis(alkoxymethyl)furans, expanding its utility as a platform chemical.

Polymerization Mechanisms Involving this compound as a Monomer

This compound is a promising monomer for producing bio-based polymers, particularly polyesters. smolecule.comnih.gov Its incorporation into polymer chains can enhance properties like thermal stability. nih.gov

Polycondensation is the primary mechanism through which this compound is polymerized. This step-growth polymerization process involves the reaction of the diol with a dicarboxylic acid or its ester equivalent, leading to the formation of ester bonds and the elimination of a small molecule, such as water or methanol. researchgate.netmdpi.com The reaction typically proceeds in two stages: an initial esterification or transesterification at a lower temperature, followed by a polycondensation step at a higher temperature and under vacuum to remove the condensation byproduct and increase the polymer's molecular weight. researchgate.net The reactivity of the furan monomer, especially its sensitivity to oxygen at high temperatures, can make solution polymerization a more effective method for achieving high molecular weight polymers without degradation. researchgate.net

The final properties of polymers derived from this compound are highly dependent on the reaction conditions, which control the molecular weight and architecture of the resulting polymer. Key parameters include temperature, reaction time, catalyst concentration, and the efficiency of byproduct removal.

For instance, in melt polycondensation, increasing the reaction temperature and time generally leads to higher molecular weight polymers, but excessively high temperatures can cause thermal degradation of the furan ring, resulting in discoloration and lower molecular weight. icm.edu.pl The choice of catalyst is also crucial. For furan-based polyesters, catalysts like titanium tetraisopropoxide are commonly used. researchgate.net The viscosity of the reaction mixture increases with molecular weight, which can limit the mobility of polymer chains and affect the rate of polymerization. researchgate.net Therefore, optimizing reaction conditions is essential to produce high-molecular-weight polymers with desirable properties. icm.edu.pl

Table 1: Effect of Reaction Temperature on Polymer Properties (Illustrative Example for Furan-based Polyesters) This table illustrates the general trends observed in polyester (B1180765) synthesis; specific values for 3,4-BHMF polymers may vary.

| Synthesis Temperature (°C) | Resulting Molecular Weight (Mn) | Tensile Strength (MPa) | Elongation at Break (%) |

| 230 | Lower | 45.2 | 250 |

| 235 | Higher | 54.8 | 327 |

| 240 | Lower (due to degradation) | 48.1 | 280 |

| Data adapted from general findings on poly(hexamethylene 2,5-furanate) synthesis. icm.edu.pl |

This compound can be used as a comonomer to create copolyesters with tailored properties. A notable example is its enzymatic copolymerization with furan dicarboxylate isomers (dimethyl 2,5-furandicarboxylate and dimethyl 2,4-furandicarboxylate) and various aliphatic diols. nih.govfigshare.com This approach allows for the synthesis of furanic copolyesters with varying thermal and structural properties.

Research has shown that the lipase catalyst CALB exhibits a preference for the 2,4-isomer of furandicarboxylate when copolymerized with 3,4-BHMF, leading to higher degrees of polymerization. figshare.com The incorporation of 3,4-BHMF, a heteroaromatic diol, is intended to enhance the rigidity of the polymer chains. nih.gov The resulting copolyesters exhibit a range of thermal properties, with some being semi-crystalline and others amorphous. For example, copolyesters based on 2,5-FDCA showed melting temperatures (Tm) between 53°C and 124°C, while those based on 2,4-FDCA had Tm values from 43°C to 61°C. figshare.com All the synthesized copolyesters displayed a two-step decomposition profile, indicative of the distinct aliphatic and semi-aromatic segments within the polymer structure. figshare.com

Table 2: Thermal Properties of Copolyesters from 3,4-BHMF, Furan Dicarboxylate Isomers, and Aliphatic Diols

| Furan Dicarboxylate Isomer | Aliphatic Diol | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystalline Nature |

| 2,5-FDCA | 1,6-Hexanediol | 9-10 | 53-124 (multiple) | Semicrystalline |

| 2,5-FDCA | 1,8-Octanediol | 9-10 | 53-124 (multiple) | Semicrystalline |

| 2,5-FDCA | 1,10-Decanediol | 9-10 | 53-124 (multiple) | Semicrystalline |

| 2,4-FDCA | 1,6-Hexanediol | -14 to 12 | 43-61 (multiple) | Semicrystalline |

| 2,4-FDCA | 1,8-Octanediol | -14 to 12 | - | Amorphous |

| 2,4-FDCA | 1,10-Decanediol | -14 to 12 | 43-61 (multiple) | Semicrystalline |

| Data synthesized from findings reported by G. L. R. Pau, et al. (2024). figshare.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Furan Ring in this compound

The furan ring in this compound is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.comchemicalbook.com The oxygen atom in the ring donates electron density, activating the ring towards electrophiles at a rate much faster than that of benzene. chemicalbook.com

Electrophilic Aromatic Substitution (EAS): In furan, EAS preferentially occurs at the C2 and C5 positions (alpha to the oxygen). pearson.comchemicalbook.com This regioselectivity is due to the greater stability of the carbocation intermediate formed when the electrophile attacks at the C2 position, which allows for three resonance structures to delocalize the positive charge. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.com For this compound, the C3 and C4 positions are already substituted, so electrophilic attack would be directed to the available C2 and C5 positions. The two hydroxymethyl groups are mildly activating and would further enhance the reactivity of the ring towards electrophiles like those in bromination or Friedel-Crafts acylation reactions. youtube.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on an unsubstituted furan ring is generally not feasible. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org Furthermore, a good leaving group must be present on the ring. libretexts.org The hydroxymethyl groups on this compound are not strong electron-withdrawing groups. Therefore, the furan ring in this compound is considered deactivated towards nucleophilic aromatic substitution under standard conditions.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Moiety of this compound

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of bicyclic oxanorbornene derivatives, which can serve as versatile intermediates for the synthesis of a wide range of complex molecules. The reactivity of the furan ring in this context is influenced by its aromatic character; the reaction temporarily disrupts this aromaticity, which can lead to reversible reactions and challenges in achieving high yields. acs.org

The electronic nature of the dienophile is a critical factor in the success of the Diels-Alder reaction with furans. Electron-poor dienophiles are typically required to facilitate the reaction with the electron-rich furan ring. Common dienophiles that are expected to react with this compound include maleimides, maleic anhydride (B1165640), and various acrylates.

Based on studies with the analogous compound 2,5-bis(hydroxymethyl)furan (BHMF), the Diels-Alder reaction of this compound with N-substituted maleimides would be expected to proceed to form the corresponding oxanorbornene adducts. acs.orgnih.govelsevierpure.comresearchgate.net Computational studies on BHMF have shown it to be more reactive in Diels-Alder reactions than its precursor, 5-(hydroxymethyl)furfural (HMF), suggesting that the hydroxymethyl groups enhance the diene character of the furan ring. semanticscholar.org A similar enhancement of reactivity can be anticipated for this compound.

The stereoselectivity of the Diels-Alder reaction with furan derivatives is a key consideration, with the potential to form both endo and exo isomers. researchgate.net The kinetic product is often the endo adduct, formed through a transition state that benefits from secondary orbital interactions. However, the exo adduct is typically the thermodynamically more stable product. researchgate.net Reaction conditions such as temperature and solvent can influence the observed stereochemical outcome. researchgate.net For instance, reactions of BHMF with maleimides have been shown to produce the endo-adduct with high diastereoselectivity. nih.gov

| Dienophile | Expected Product | Typical Reaction Conditions | Anticipated Stereoselectivity |

|---|---|---|---|

| N-Phenylmaleimide | Oxanorbornene adduct with N-phenylsuccinimide moiety | Thermal conditions in solvents like toluene (B28343) or water | Predominantly endo |

| Maleic Anhydride | Bicyclic anhydride adduct | Heating in a suitable solvent | Often a mixture of endo and exo, temperature-dependent |

| Methyl Acrylate | Oxanorbornene ester adduct | Lewis acid catalysis may be required | Regio- and stereoselectivity can be variable |

Diversification of this compound via Advanced Coupling Reactions (e.g., Palladium-Mediated)

The diversification of the this compound scaffold can be envisioned through various advanced coupling reactions, particularly those catalyzed by palladium. While direct palladium-catalyzed coupling of the C-H bonds of the furan ring is possible, a more common and reliable strategy involves the pre-functionalization of the furan ring to introduce a halide or a metallic moiety.

To engage in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Heck reactions, this compound would first need to be converted into a suitable derivative. For example, halogenation of the furan ring, likely at the more reactive α-positions (2 and 5), would yield a halo-furan derivative. quimicaorganica.orgpharmaguideline.com This halogenated intermediate could then participate in a variety of coupling reactions.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comresearchgate.netlibretexts.orgwikipedia.org This would allow for the introduction of aryl, heteroaryl, or vinyl substituents onto the furan core.

Stille Coupling: Alternatively, a stannylated derivative of this compound, prepared for instance via lithiation followed by quenching with a trialkyltin chloride, could be coupled with an organic halide under palladium catalysis. acs.orgyoutube.comharvard.edunrochemistry.comorganic-chemistry.org The Stille reaction is known for its tolerance of a wide range of functional groups.

Heck Reaction: A halogenated this compound could also undergo a Heck reaction with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the halogen, resulting in an alkenylated furan. rsc.orgliverpool.ac.ukresearchgate.netmdpi.comacs.org

The hydroxymethyl groups of this compound could be protected prior to these coupling reactions to prevent potential side reactions, and then deprotected in a subsequent step to yield the functionalized diol. This strategic approach would significantly broaden the range of accessible derivatives from this bio-based platform chemical.

| Coupling Reaction | Required this compound Derivative | Coupling Partner | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated this compound | Organoboronic acid/ester | Aryl-, heteroaryl-, or vinyl-substituted this compound |

| Stille | Stannylated this compound | Organic halide | Aryl-, heteroaryl-, or vinyl-substituted this compound |

| Heck | Halogenated this compound | Alkene | Alkenyl-substituted this compound |

Derivatives and Analogues of 3,4 Furandimethanol

Synthesis and Characterization of Functionalized 3,4-Furandimethanol Derivatives (e.g., Acetylated Forms)

The functionalization of this compound, particularly through acetylation, yields derivatives with altered properties and reactivity, making them valuable intermediates in organic synthesis. The acetylated form, 3,4-bis(acetoxymethyl)furan, is a significant derivative.

One practical synthesis route for 3,4-bis(acetoxymethyl)furan involves a Diels-Alder reaction. tandfonline.comtandfonline.com This method utilizes the reaction of 4-phenyloxazole (B1581195) with 2-butyne-1,4-diol (B31916) diacetate at elevated temperatures (205-206°C) without a solvent, resulting in an 80% yield of the target compound. tandfonline.com A key advantage of this process is the use of readily available and inexpensive starting materials and reagents. tandfonline.comtandfonline.com The higher boiling point of 4-phenyloxazole allows the reaction to proceed at atmospheric pressure, and any excess can be easily recovered through distillation. tandfonline.com

The characterization of these derivatives is crucial for confirming their structure and purity. For instance, 2-(α-acetamidoethyl)-3,4-bis(acetoxymethyl)-furan, synthesized from 2-acetyl-3,4-bis(acetoxymethyl)-furan, appears as white crystals with a melting point of 92-94°C, which can be raised to 95-96°C after crystallization. scispace.com This derivative plays a role in the synthesis of pyridoxine (B80251) (Vitamin B6). scispace.com

Another related derivative, 2-acetyl-3,4-bis(acetoxymethyl)-furan, is prepared by treating 3,4-bis(acetoxymethyl)furan with acetic anhydride (B1165640) and a boron fluoride (B91410) etherate catalyst. scispace.com This compound is an almost colorless liquid with a boiling point of 127–129°C at 0.1 mmHg and a melting point of 48–51°C. scispace.com

These acetylated derivatives serve as important precursors in the synthesis of more complex molecules. For example, 3,4-bis(acetoxymethyl)furan is a starting material for producing F-acids, a type of furan (B31954) fatty acid. cardiff.ac.uk The synthesis involves a Friedel-Crafts acylation followed by a Wolff-Kishner reduction. cardiff.ac.uk

Table 1: Synthesis and Properties of Functionalized this compound Derivatives

| Derivative Name | Synthesis Method | Key Reagents | Yield | Physical Properties | Reference |

| 3,4-bis(acetoxymethyl)furan | Diels-Alder Reaction | 4-phenyloxazole, 2-butyne-1,4-diol diacetate | 80% | - | tandfonline.com |

| 2-(α-acetamidoethyl)-3,4-bis(acetoxymethyl)-furan | From 2-acetyl-3,4-bis(acetoxymethyl)-furan | - | 91% | White crystals, m.p. 92-94°C | scispace.com |

| 2-acetyl-3,4-bis(acetoxymethyl)-furan | Acetylation of 3,4-bis(acetoxymethyl)furan | Acetic anhydride, Boron fluoride etherate | 72% | Colorless liquid, b.p. 127-129°C (0.1 mmHg), m.p. 48-51°C | scispace.com |

Structural Isomers of Furandimethanol: Comparative Reactivity and Synthetic Accessibility

Furandimethanol exists in different structural isomers, with 2,5-furandimethanol (B16202) (2,5-BHMF) and this compound (3,4-BHMF) being the most prominent. Their distinct structures lead to differences in reactivity and synthetic accessibility, influencing their applications, particularly in polymer science.

2,5-Furandimethanol (2,5-BHMF) is a well-studied isomer often derived from the reduction of 5-hydroxymethylfurfural (B1680220) (HMF), which itself is produced from the dehydration of carbohydrates like fructose (B13574) and glucose. wikipedia.orgnih.gov This makes 2,5-BHMF a key bio-based platform chemical. wikipedia.orgnih.gov The synthesis of 2,5-BHMF is relatively established, with various catalytic systems developed for the selective hydrogenation of HMF. nih.gov It is a white solid with a melting point of 74-77°C. wikipedia.org In polymer synthesis, the linear and symmetric structure of 2,5-BHMF allows for the creation of polyesters with high crystallinity and thermal stability, such as poly(ethylene 2,5-furandicarboxylate) (PEF), a bio-based alternative to PET. rsc.org

This compound (3,4-BHMF) , in contrast, has a less linear structure. This isomeric difference significantly impacts the properties of polymers derived from it. For instance, enzymatic polymerization studies have shown that copolyesters synthesized using 3,4-BHMF exhibit different thermal properties compared to those made with 2,5-BHMF. The incorporation of the rigid 3,4-BHMF building block can enhance the thermal stability and increase the glass transition temperatures of copolyesters. digitellinc.comacs.org However, the synthesis of 3,4-BHMF is generally considered more challenging and less direct than that of its 2,5-isomer.

The reactivity of the hydroxyl groups in both isomers allows them to act as diols in polymerization reactions to produce polyesters and polyurethanes. wikipedia.orgunilongmaterial.com However, the positioning of these groups on the furan ring dictates the geometry and packing ability of the resulting polymer chains. The non-linear structure of polymers from 2,4-FDCA (an analogue) results in a lower tendency to crystallize compared to those from the 2,5-isomer. rsc.org

Table 2: Comparison of 2,5-Furandimethanol and this compound

| Feature | 2,5-Furandimethanol (2,5-BHMF) | This compound (3,4-BHMF) | Reference |

| Structure | Linear and symmetric | Non-linear | rsc.orgdigitellinc.com |

| Synthesis | Reduction of 5-hydroxymethylfurfural (HMF) | More complex synthetic routes | wikipedia.orgnih.gov |

| Physical State | White solid | - | wikipedia.org |

| Melting Point | 74-77°C | - | wikipedia.org |

| Polymer Properties | High crystallinity and thermal stability | Enhanced rigidity and glass transition temperature in copolyesters | rsc.orgdigitellinc.comacs.org |

| Key Application | Monomer for bio-based polyesters (e.g., PEF) | Monomer for specialty polymers | rsc.orgchemicalbook.com |

Advanced Intermediates Derived from this compound for Complex Molecule Synthesis

This compound and its derivatives serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The furan ring system, with its specific substitution pattern, provides a scaffold for constructing larger, more intricate molecular architectures.

One notable application is in the synthesis of pyridoxine (Vitamin B6). A key intermediate, 2-(α-acetamidoethyl)-3,4-bis(acetoxymethyl)-furan, is derived from this compound precursors. scispace.com This furan derivative undergoes a series of transformations, including electrolytic methoxylation and acid-catalyzed ring transformation, to yield the final pyridoxine structure. scispace.com

Furthermore, derivatives of this compound are utilized in the synthesis of furan-based fatty acids, known as F-acids. cardiff.ac.uk The process starts with 3,4-bis(acetoxymethyl)furan, which undergoes Friedel-Crafts acylation and subsequent reduction to introduce a side chain. cardiff.ac.uk This demonstrates the utility of functionalized this compound as a building block for creating long-chain aliphatic-aromatic compounds.

The furan moiety itself is a crucial component in many pharmaceuticals. cardiff.ac.uk The ability to functionalize the 3,4-positions of the furan ring opens pathways to novel drug candidates and other complex organic molecules. The reactivity of the hydroxymethyl groups allows for their conversion into other functional groups, further expanding the synthetic possibilities. For instance, they can be oxidized to aldehydes or carboxylic acids, or converted to halides for subsequent coupling reactions.

The enzymatic synthesis of copolyesters using 3,4-BHMF highlights its role in creating advanced polymer materials. By combining 3,4-BHMF with various furan dicarboxylate isomers and aliphatic diols, copolyesters with tailored properties, such as specific melting points and glass transition temperatures, can be produced. acs.org This demonstrates the potential for creating high-performance, bio-based polymers by carefully selecting the furan-based monomers.

Applications of 3,4 Furandimethanol in Advanced Materials Science

Role of 3,4-Furandimethanol in Bio-based Polymer Design and Engineering

The incorporation of this compound into polymer chains is a strategic approach to developing novel bio-based materials. digitellinc.com As a rigid heteroaromatic building block, 3,4-FDM is used to enhance the thermal stability and modify the glass transition temperatures of copolyesters. digitellinc.com Its distinct structure, compared to the 2,5-isomer, provides a different geometric and electronic configuration that significantly influences polymer properties. researchgate.netacs.org Enzymatic polymerization methods, particularly using Candida antarctica Lipase (B570770) B (CALB), have been successfully employed to synthesize copolyesters incorporating 3,4-FDM under mild conditions, avoiding the thermal degradation that can occur at higher temperatures. acs.org This approach allows for the creation of furan-based polymers while preserving enzyme activity, highlighting a sustainable pathway to high-performance materials. digitellinc.com The use of 3,4-FDM in combination with various furan-based esters and aliphatic diols enables the tuning of polymer chain rigidity and crystallinity, demonstrating its versatility in engineering sustainable polymers with tailored properties. digitellinc.comacs.org

Research has demonstrated that this compound is a viable monomer for creating high-performance, bio-based polyesters. In studies involving enzymatic polycondensation with aliphatic diesters like dimethyl succinate, dimethyl adipate, and dimethyl sebacate, polyesters based on 3,4-FDM were synthesized. researchgate.netacs.org Although these reactions sometimes resulted in lower yields and molecular weights compared to polyesters made from the 2,5-isomer, the resulting materials exhibited notable property enhancements. acs.orgnih.gov

Specifically, the incorporation of the 3,4-FDM unit leads to polymers with significantly improved thermal stability. researchgate.netacs.org This enhancement is attributed to the inherent rigidity of the 3,4-substituted furan (B31954) ring within the polymer backbone. acs.org The choice of the co-monomer, particularly the length of the aliphatic diacid chain, also plays a crucial role in determining the final properties of the polyester (B1180765), allowing for tunable characteristics. acs.org

Thermal Properties of Polyesters Based on 3,4-FDM and 2,5-FDM

Comparison of the 50% weight loss temperature (Td50%) for polyesters synthesized from different furan diols and aliphatic diesters.

| Furan Diol Isomer | Aliphatic Diester Co-monomer | Td50% (°C) | Reference |

|---|---|---|---|

| 3,4-Bis(hydroxymethyl)furan | Dimethyl Succinate | 358 - 385 | researchgate.net |

| 3,4-Bis(hydroxymethyl)furan | Dimethyl Adipate | 358 - 385 | researchgate.net |

| 3,4-Bis(hydroxymethyl)furan | Dimethyl Sebacate | 358 - 385 | researchgate.net |

| 2,5-Bis(hydroxymethyl)furan | Dimethyl Succinate | 262 - 311 | researchgate.net |

| 2,5-Bis(hydroxymethyl)furan | Dimethyl Adipate | 262 - 311 | researchgate.net |

| 2,5-Bis(hydroxymethyl)furan | Dimethyl Sebacate | 262 - 311 | researchgate.net |

The furan moiety within the 3,4-FDM structure can participate in thermoreversible Diels-Alder (DA) reactions, a cornerstone of self-healing and reprocessable materials. nih.govmdpi.com This [4+2] cycloaddition reaction typically occurs between the furan ring (the diene) and a dienophile, most commonly a maleimide (B117702). mdpi.com The resulting covalent bond can be broken upon heating (retro-Diels-Alder reaction) and reformed upon cooling, allowing the material to be reshaped, repaired, or recycled. mdpi.comnih.gov

Polyesters synthesized with 3,4-FDM can be cross-linked using a bismaleimide (B1667444) to form a thermoreversible network. nih.govnih.govnih.gov This process enhances the thermal and mechanical properties of the base polymer while introducing recyclability. nih.gov The stoichiometry between the furan and maleimide groups is a critical parameter that influences the crosslink density, and consequently, the glass transition temperature and mechanical behavior of the final network polymer. mdpi.comresearchgate.net By adjusting this ratio, the material properties can be precisely tuned from stiff to hyper-elastic. mdpi.com Upon heating to a sufficient temperature, the network dissociates, and the polymer dissolves, demonstrating the reversibility of the system. nih.gov

A significant advantage of incorporating this compound into polymer backbones is the marked improvement in thermal stability. acs.orgnih.govrug.nl Thermogravimetric analysis (TGA) consistently shows that polyesters derived from 3,4-FDM exhibit higher decomposition temperatures compared to their counterparts made from 2,5-bis(hydroxymethyl)furan (2,5-BHMF). researchgate.netacs.org For instance, TGA results show that polyesters based on 3,4-FDM have a 50% weight loss temperature (Td50%) in the range of 358–385 °C, whereas polymers based on the 2,5-isomer display a Td50% between 262–311 °C. researchgate.net

This enhanced stability is attributed to the introduction of rigid heteroaromatic segments into the polymer's main chain, a well-established strategy for increasing thermal performance. acs.org The unique substitution pattern of 3,4-FDM contributes to a more stable polymer structure. acs.orgacs.org Studies have confirmed that even with lower molecular weights, 3,4-FDM-based polyesters show this superior thermal resilience. acs.orgnih.gov

Comparative Thermal Stability of Furan-Based Polyesters

Data from thermogravimetric analysis (TGA) comparing polymers made with 3,4-FDM and 2,5-FDM.

| Polymer System | Key Monomer | Decomposition Temperature (Td50%) | Reference |

|---|---|---|---|

| Polyester with aliphatic diesters | 3,4-Bis(hydroxymethyl)furan | 358-385 °C | researchgate.net |

| Polyester with aliphatic diesters | 2,5-Bis(hydroxymethyl)furan | 262-311 °C | researchgate.net |

Integration of this compound into Novel Resin Formulations

The diol functionality of this compound makes it a candidate for integration into various thermosetting resin formulations, such as epoxy resins and polyurethanes. smolecule.comrsc.org Furan-based compounds are being explored as bio-based alternatives to petroleum-derived components like bisphenol-A-diglycidylether (DGEBA) in epoxy systems. rsc.orgacs.org In these formulations, diols like 3,4-FDM can act as chain extenders or be modified to create epoxy monomers. The unique structure of 3,4-FDM can impart specific properties, such as increased rigidity and thermal stability, to the cured resin network. acs.org The development of furan-based resins is part of a broader effort to create bio-based polymers for applications in coatings, composites, and adhesives. rsc.orgnih.gov

Development of Poly(silyl ethers) Incorporating this compound

Poly(silyl ethers), which contain Si-O-C linkages in their main chain, are a unique class of polymers known for their thermal stability and potential for degradability. rug.nlund.edu Research has been conducted on the synthesis of bio-based poly(silyl ethers) from furan derivatives. acs.orgrug.nl In one study, various poly(silyl ethers) were produced from bis(hydroxymethyl)furan (BHMF) and different hydrosilanes using a manganese catalyst. acs.orgrug.nl This synthesis proceeds via a dehydrogenative coupling reaction between the hydroxyl groups of the diol and the Si-H groups of the silane. und.edu A poly(silyl ether) derived from BHMF was reported to have a glass transition temperature (Tg) of 15.6 °C and a high decomposition temperature (Td50%) of 453 °C. acs.orgrug.nl The development of these polymers from renewable resources like 3,4-FDM is driven by the goal of creating sustainable materials with high thermal performance. und.eduacs.org

Self-Healing Materials and Recyclable Thermosets Based on Furanic Derivatives

The pursuit of sustainable and intelligent materials has led to significant research into polymers capable of self-repair and end-of-life recyclability. Furanic derivatives, including this compound, have emerged as pivotal building blocks in the creation of these advanced materials. Their utility largely stems from their participation in reversible chemical reactions, which allows for the design of dynamic polymer networks.

A primary mechanism enabling these properties is the thermally reversible Diels-Alder (DA) cycloaddition reaction. rsc.org This reaction typically involves a furan ring, acting as a diene, and a dienophile, most commonly a maleimide derivative. bournemouth.ac.uk At moderate temperatures, the furan and maleimide groups react to form a stable adduct, creating cross-links that constitute a robust thermoset material. mdpi.comacs.org Upon heating to elevated temperatures, the reverse reaction, or retro-Diels-Alder (rDA), occurs, breaking these cross-links and allowing the material to flow, be reprocessed, or heal cracks. mdpi.com Cooling the material allows the DA reaction to proceed again, reforming the network and restoring the material's integrity. bournemouth.ac.uk This ability to repeatedly form and break covalent bonds is the cornerstone of creating self-healing and recyclable thermosets. rsc.org

Research has demonstrated that multifunctional furan and maleimide compounds can construct these thermally reversible crosslinked networks, leading to materials that are both remendable and removable. rsc.org The efficiency of the self-healing process can be influenced by the mobility of the polymer chains and the ratio of furan to maleimide groups within the polymer matrix. bournemouth.ac.uk

While much of the research has focused on 2,5-disubstituted furans like 2,5-bis(hydroxymethyl)furan (2,5-BHMF), studies have also explored the use of its isomer, this compound (3,4-BHMF). acs.orgnih.gov Comparative studies involving the synthesis of aliphatic-aromatic polyesters have provided insight into the distinct properties imparted by these isomers. In one such study, polyesters were synthesized from both 2,5-BHMF and 3,4-BHMF with various dicarboxylic acids. acs.orgnih.gov

The findings from this research highlight key differences in the resulting polymers, as detailed in the table below.

| Property | Polyester from 3,4-BHMF | Polyester from 2,5-BHMF | Reference |

| Polymerization Yield | Lower | Higher | acs.org, nih.gov |

| Molecular Weight | Significantly Lower | Significantly Higher | acs.org, nih.gov |

| Thermal Stability (TGA) | Significantly Higher | Lower | acs.org, nih.gov |

The research indicated that polyesters based on 3,4-BHMF, despite being obtained in lower yields and with lower molecular weights, exhibited significantly higher thermal stability compared to their 2,5-BHMF counterparts. acs.orgnih.gov This enhanced thermal stability makes this compound a promising, though less common, monomer for developing robust, recyclable thermosets and self-healing materials designed for high-performance applications. acs.org The furan moieties within these polyester backbones are available to undergo the DA reaction with bismaleimides, creating thermoreversible networks. nih.gov The development of such bio-based thermosets from renewable furanic sources presents a sustainable alternative to traditional, non-recyclable petroleum-based polymers. usq.edu.au

Biological Activities and Biomedical Research Potential of 3,4 Furandimethanol

Investigation of Antioxidant Properties of Furan (B31954) Derivatives, Including 3,4-Furandimethanol

Furan derivatives, a class of heterocyclic organic compounds, have been a subject of interest for their potential antioxidant properties. Preliminary studies and phytochemical analyses have identified furan compounds in various natural sources known for their health benefits. smolecule.comnih.gov

This compound, specifically, has been identified as a component in substances that exhibit significant antioxidant activity. For instance, it was detected in the chemical composition of Barhi date seed extracts, which demonstrated notable radical-scavenging capabilities. rdd.edu.iq In one study, the alcoholic extract of these seeds showed an antioxidant activity of 89.53% at a concentration of 1.25 mg/ml. rdd.edu.iq Similarly, this compound was found in caramel (B1170704) products derived from glucose, which also displayed antioxidant effects as measured by ABTS and DPPH assays. tandfonline.com It has also been identified in Calotropis procera leaf extracts, which showed antioxidant activity through DPPH and ABTS radical scavenging assays. nih.gov

Exploration of Antimicrobial Effects of this compound and Related Furanics

The furan nucleus is a structural feature in many compounds exhibiting antimicrobial activity. researchgate.net this compound has been specifically identified as an antimicrobial agent. biosynth.com It has been found in natural substances known for their antimicrobial effects, such as Saudi Sumra honey. nih.govresearchgate.net Analysis of this honey, which contains this compound, revealed bactericidal effects against several pathogens, including multidrug-resistant (MDR) strains of Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Escherichia coli, and Acinetobacter baumannii. nih.govresearchgate.net

One study highlighted that this compound is used to treat skin and soft tissue infections. biosynth.com Another investigation involving the culture of the endophytic fungus Paecilomyces sp. isolated a small quantity of this compound, which was then tested for its antimicrobial activity. The compound showed activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The broader family of furan derivatives has demonstrated activity against various microbes, including yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus. researchgate.net

Precursors for Pharmaceutical Building Blocks and Chemical Probes

This compound serves as a versatile chemical building block in the synthesis of more complex molecules for pharmaceutical applications. lookchem.comfrontiersin.org Its furan ring and dual hydroxymethyl functional groups allow for diverse chemical modifications, making it a valuable starting material for creating novel therapeutic agents. smolecule.comlookchem.com

A significant application of this compound is its use as a reactant in the preparation of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). lookchem.comchemicalbook.comimpurity.com The CXCR4 receptor and its corresponding ligand, CXCL12, are implicated in a variety of pathological conditions, including cancer and inflammatory diseases. nih.gov Consequently, developing antagonists to block this signaling pathway is a key area of pharmaceutical research. guidetopharmacology.orgsci-hub.st

Specifically, this compound is used to synthesize N-[(benzimidazolyl)methyl]aminotetrahydroquinoline derivatives. lookchem.comchemicalbook.comchemdad.com These resulting derivatives have been identified as potent CXCR4 antagonists, capable of inhibiting the receptor's activity. lookchem.comimpurity.com94.191.1

The CXCR4 receptor also plays a crucial role in virology, as it functions as a co-receptor for T-tropic (X4) strains of the human immunodeficiency virus (HIV-1) to enter host cells. lookchem.comsci-hub.st By blocking this receptor, CXCR4 antagonists can prevent the virus from infecting cells, making them potent inhibitors of HIV-1 replication. lookchem.comchemicalbook.com

The synthesis of CXCR4 antagonists from this compound derivatives, therefore, directly contributes to the development of novel antiretroviral drug candidates. lookchem.comimpurity.com This application positions this compound as a valuable precursor in the ongoing effort to create new therapies for HIV/AIDS, a field that has seen continuous innovation from the first approved drug, Zidovudine (AZT), to modern combination therapies. lookchem.comnih.gov

Biomolecular Immobilization and Drug Delivery/Release Systems Utilizing Furan-Containing Polymers

The furan moiety, the core of this compound, is a valuable functional group in materials science, particularly for biomedical applications. researchgate.netresearchgate.net Polymers incorporating furan groups can be used to create advanced systems for immobilizing biomolecules and for controlled drug delivery. researchgate.net These applications often leverage the reversible nature of the Diels-Alder cycloaddition reaction between a furan (the diene) and a maleimide (B117702) (the dienophile). researchgate.netacs.org

This "clickable" chemistry allows for the benign and efficient attachment of biomolecules, such as proteins or peptides, onto polymer surfaces or within hydrogels under mild conditions. acs.orgrsc.org For example, polylactide-based nanofibers containing furan groups have been functionalized with biotin, which then enables the efficient immobilization of the protein streptavidin. acs.org This method is useful for creating scaffolds for cell growth and tissue engineering. researchgate.netacs.org

Furthermore, the dynamic covalent bond formed in the furan-maleimide adduct can be reversed with thermal stimulation. researchgate.netrsc.org This property is exploited in drug delivery and release systems. A therapeutic agent can be attached to a furan-containing polymer via a maleimide linker, and the release of the drug can be triggered by heat, which reverses the Diels-Alder reaction. researchgate.net This approach has potential for creating smart, stimuli-responsive drug delivery platforms. researchgate.net Furan-functionalized polymers have been used to create nanoparticles and other delivery vehicles that can encapsulate or bind therapeutic agents for targeted delivery. wipo.int

Computational and Theoretical Investigations of 3,4 Furandimethanol

Quantum Chemical Studies (e.g., DFT) on the Electronic Structure and Energetics of 3,4-Furandimethanol

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and energetics of furan (B31954) derivatives. While direct DFT studies on this compound are not extensively documented in the provided results, the principles can be inferred from studies on similar molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives.

DFT calculations are instrumental in understanding the reactivity and stability of such compounds. For instance, in the context of HMF transformations, DFT has been used to evaluate the energetics of reaction pathways, such as oxidation and reduction. aip.orgacs.org These studies often involve calculating the energies of reactants, transition states, and products to determine reaction barriers and thermodynamics. aip.org The electronic structure, including the distribution of electron density and the nature of molecular orbitals (HOMO and LUMO), is crucial in predicting how the molecule will interact with catalysts and other reagents. scifiniti.com For example, the modulation of electronic structures in furan derivatives through doping has been shown to enhance catalytic activity by optimizing electron transfer and intermediate adsorption, thereby lowering reaction energy barriers. rsc.org

In studies of related pyrone structures, DFT calculations at the B3LYP/6-311G** level have been used to analyze tautomerization and characterize intramolecular hydrogen bonds. scifiniti.com Such calculations can reproduce experimental spectroscopic data, like IR and Raman spectra, with high accuracy. scifiniti.com The analysis of bond lengths and angles provides a detailed picture of the molecular geometry. scifiniti.com Furthermore, quantum electrostatic parameters derived from DFT can accurately describe properties like hydrogen-bond acidity. acs.org

The following table summarizes typical parameters calculated using DFT for furan-related compounds, which would be applicable to this compound:

| Calculated Property | Significance | Example from Related Compounds |

| Ground State & Transition State Geometries | Determines the stable structures and the structures at the peak of reaction energy profiles. | Optimized geometries of HMF and its reaction intermediates in the Cannizzaro reaction. aip.org |

| Thermodynamic Corrections | Provides Gibbs free energy, enthalpy, and entropy of the system. | Used to calculate activation barriers (ΔG‡) for reaction steps. aip.org |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates regions of nucleophilicity and electrophilicity, predicting reactivity. | HOMO and LUMO of HMF and BHMF were analyzed to evaluate their reactivity in Diels-Alder reactions. rsc.org |

| Partial Atomic Charges | Describes the distribution of charge within the molecule, influencing intermolecular interactions. | While useful, some charge schemes like Merz–Singh–Kollman may not be suitable for describing H-bond acidity. acs.org |

| Vibrational Frequencies | Predicts IR and Raman spectra, allowing for correlation with experimental data. | Calculated spectra for a pyrone derivative showed good agreement with experimental measurements. scifiniti.com |

These computational approaches are essential for building a fundamental understanding of the structure-property relationships that govern the chemical behavior of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound in various environments. nih.govmun.ca By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) a molecule adopts and how it interacts with surrounding solvent molecules or other solutes. nih.gov

The conformational flexibility of the two hydroxymethyl groups attached to the furan ring is a key feature of this compound. MD simulations can map out the potential energy surface associated with the rotation around the C-C and C-O single bonds, identifying low-energy, stable conformations. mun.ca For instance, studies on similar small, flexible molecules like 1,3-propanediol (B51772) in aqueous solution have used MD to determine the ratios of different conformers and their lifetimes. mdpi.com Such analyses for this compound would reveal whether intramolecular hydrogen bonding between the two hydroxyl groups is a significant stabilizing factor, or if interactions with a solvent like water are dominant. In aqueous environments, it is often found that intermolecular hydrogen bonds with water are preferred over intramolecular ones. mdpi.com

MD simulations also provide detailed insights into intermolecular interactions. The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules (e.g., water) around specific sites on the this compound molecule, such as the hydroxyl groups and the furan ring oxygen. nih.gov This is crucial for understanding its solubility and reactivity in different media. For example, in simulations of catalytically active peptides, RDFs revealed how water molecules arrange around active residues, influencing the peptide's secondary structure and function. nih.gov

Key aspects investigated by MD simulations for molecules analogous to this compound include:

| Simulation Aspect | Information Gained | Relevance to this compound |

| Conformational Analysis | Identifies stable conformers, their populations, and the dynamics of their interconversion. mun.camdpi.com | Understanding the flexibility of the hydroxymethyl side chains and the dominant shapes of the molecule in solution. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule over time. nih.gov | Indicates tendencies to adopt folded or extended conformations. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov | Elucidates the solvation shell structure and specific hydrogen bonding patterns with the solvent. |

| Intermolecular Interaction Energies | Quantifies the strength of interactions between the solute and solvent molecules. researchgate.net | Helps to explain solubility and the influence of the solvent on conformational preferences. |

These simulations are vital for bridging the gap between the static picture provided by quantum chemistry and the dynamic behavior of molecules in real-world systems.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions involving molecules like this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway, including all intermediates and transition states. This is crucial for understanding and optimizing chemical transformations, such as oxidation, reduction, or polymerization, which are key reactions for furan derivatives. acs.org

DFT calculations are the primary method for this type of analysis. They are used to locate the geometry of transition states—the highest energy point along the reaction coordinate—and to calculate their energy relative to the reactants. aip.org The difference in energy is the activation barrier, a key predictor of reaction rate. For instance, in the Cannizzaro reaction of HMF, DFT calculations identified the hydride transfer between two HMF-derived species as the rate-determining step and computed its activation barrier. aip.org

A typical computational workflow for reaction pathway analysis includes:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Transition State Searching: Using algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: To confirm that the optimized structures are true minima (all real frequencies) or first-order saddle points (one imaginary frequency) and to obtain thermodynamic data. aip.org

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state correctly connects the desired reactant and product minima.

These computational investigations are invaluable for understanding catalyst function, predicting reaction outcomes, and designing more efficient synthetic routes for the transformation of this compound into valuable chemicals.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods, especially DFT, are widely used to predict various spectroscopic signatures of molecules, which can then be compared with experimental data to confirm structures and understand spectroscopic features. scifiniti.com For this compound, these predictions would be invaluable for its characterization.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. scifiniti.com By performing a frequency calculation on the optimized geometry of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. These theoretical spectra are often scaled by a small factor to account for systematic errors in the computational method and anharmonicity. Comparing the predicted peak positions and relative intensities with experimental spectra helps in assigning the observed vibrational bands to specific motions of the atoms, such as O-H stretches, C-O stretches, and furan ring vibrations. scifiniti.comresearchgate.net This correlation is a powerful tool for structural elucidation and for studying intermolecular interactions, like hydrogen bonding, which cause characteristic shifts in vibrational frequencies. scifiniti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are fundamental parameters in NMR spectroscopy. Quantum chemical calculations can predict these shifts by computing the magnetic shielding tensors for each nucleus in the molecule's calculated equilibrium geometry. These predictions can aid in the assignment of complex experimental NMR spectra. mit.edu Furthermore, by calculating the NMR parameters for different possible conformers of this compound and averaging them based on their predicted populations, a more accurate theoretical spectrum can be obtained that reflects the molecule's dynamic nature in solution. mit.edu

The following table outlines the types of spectroscopic data that can be predicted computationally and their utility:

| Spectroscopy Type | Predicted Parameters | Utility |

| Infrared (IR) | Vibrational frequencies, IR intensities | Assignment of experimental spectra, identification of functional groups, study of hydrogen bonding. researchgate.net |

| Raman | Vibrational frequencies, Raman activities | Complementary to IR for structural analysis, especially for symmetric vibrations. scifiniti.com |

| ¹H and ¹³C NMR | Chemical shifts, coupling constants | Structural confirmation, assignment of resonances in experimental spectra. mit.edu |

| UV-Vis | Electronic transition energies, oscillator strengths | Prediction of absorption maxima, understanding electronic structure. |

By combining high-level computational predictions with experimental spectroscopic measurements, a comprehensive and validated understanding of the molecular structure and properties of this compound can be achieved.

Sustainable and Green Chemistry Approaches in 3,4 Furandimethanol Research

Implementation of Bio-based Solvents in 3,4-Furandimethanol Chemical Processes

The shift towards green chemistry principles in the synthesis of furan (B31954) derivatives necessitates the use of environmentally friendly solvents. catalysis-summit.com Traditionally, the production of furan-based compounds has relied on conventional organic solvents, which often pose environmental and health risks. The implementation of bio-based solvents offers a more sustainable alternative.

Recent research has explored various bio-based solvents for furan chemistry. For instance, dimethyl carbonate, considered a green solvent, has been used in the synthesis of 5,5′-bis(hydroxymethyl)furoin (DHMF) from 5-hydroxymethylfurfural (B1680220) (5-HMF), achieving quantitative yields. rsc.org Another approach involves the use of ionic liquids (ILs), particularly acidic functionalized ILs, which can act as both solvent and catalyst in the dehydration of carbohydrates to produce furan derivatives. nih.gov Deep eutectic solvents (DES) have also been investigated. A system composed of choline (B1196258) chloride and fructose (B13574), with acetonitrile (B52724) as an extracting phase, demonstrated complete conversion of fructose to 5-HMF. nih.gov

In the context of polymerization, bio-based solvents are also gaining traction. A study on the enzymatic polymerization of furan-based polymers utilized levoglucosenone-derived solvents like Cyrene™ and its ketal derivatives (Cygnet). researchgate.net These solvents, derived from cellulose (B213188), were found to be effective media for enzymatic polycondensation reactions, yielding high molecular weight polymers. researchgate.net For example, dioxolane Cygnet and dioxepane Cygnet proved suitable for these reactions, with the former being the preferred solvent. researchgate.net

The choice of solvent can significantly influence reaction outcomes. In the hydrogenation of 5-HMF, the use of water, a green and inexpensive solvent, can be beneficial. nih.gov It has been shown to influence product selectivity in the hydrogenation of 5-HMF in the presence of a copper-based catalyst. nih.gov

Process Intensification and Atom Economy in this compound Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of 3,4-FDM synthesis, this involves strategies that enhance reaction rates, improve selectivity, and minimize waste. Atom economy, a key principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgtue.nl

The use of protecting groups, while seemingly counterintuitive to atom economy, can sometimes be beneficial for process intensification. acs.org By temporarily passivating reactive groups, side reactions can be avoided, leading to higher selectivity and easier purification, which can offset the reduced atom economy. acs.org

Catalytic systems play a crucial role in improving atom economy. Hydrogenation and hydrodeoxygenation (HDO) processes, for example, have a very high atom economy as water is the only byproduct. mdpi.com However, challenges remain in controlling the selectivity of these reactions to avoid the formation of a mixture of products. mdpi.com

The development of one-pot reaction processes is another key strategy for process intensification. rsc.org For example, coupling chitin (B13524) hydrolysis with the dehydration of N-acetylglucosamine could enable the efficient and economically viable production of 3-acetamido-5-acetylfuran (B13792600) (3A5AF) under mild conditions. rsc.org

Circular Economy Principles in the Life Cycle of this compound-Derived Materials

The principles of a circular economy, which emphasize the continual use of resources and the elimination of waste, are highly relevant to the life cycle of materials derived from 3,4-FDM. catalysis-summit.comellenmacarthurfoundation.org This involves designing products and materials that can be reused, repaired, remanufactured, and ultimately recycled. ellenmacarthurfoundation.org

The use of renewable feedstocks, such as biomass, for the production of furan-based compounds is a fundamental aspect of a circular economy. catalysis-summit.com This supports the transition away from a linear model based on finite fossil resources. rsc.org 3,4-FDM, being derivable from biomass, is well-positioned within this framework. smolecule.com

Polymers derived from 3,4-FDM can be designed for circularity. For instance, research into bio-based polyesters and polyurethanes aims to create materials that are not only derived from renewable resources but are also biodegradable or recyclable. acs.orgacs.org The development of recyclable plastics is a key goal in achieving a circular plastics economy. researchgate.net

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental impact of 3,4-FDM-derived materials throughout their entire life cycle. europa.eusajs.co.zacorbion.com LCA studies help to identify potential environmental hotspots and inform the development of more sustainable products and processes. europa.eu By analyzing factors such as carbon footprint and cumulative energy demand, researchers can compare the environmental performance of bio-based polymers with their petroleum-based counterparts. researchgate.net

The depolymerization of polymers back to their constituent monomers is a key strategy for closing the loop in a circular economy. mdpi.com Catalytic methods are being developed to efficiently break down polymers, allowing the recovered monomers to be reintegrated into production cycles. mdpi.com

Catalytic Systems for Reduced Environmental Impact in Furanic Chemistry

Homogeneous and Heterogeneous Catalysis:

Homogeneous catalysts , such as transition metal complexes, often operate at lower temperatures than their heterogeneous counterparts, which can help to avoid side reactions. mdpi.com For instance, various metal chlorides like SnCl₄, CuCl₂, and RuCl₃ have been used to convert carbohydrates into 5-HMF in different solvents. mdpi.com

Heterogeneous catalysts are often preferred for their ease of separation and recyclability. nih.gov Examples include polyoxometalates (POMs) and their derivatives, which can be immobilized on various supports like metal oxides and zeolites. nih.gov

Biocatalysis:

Enzymes are emerging as highly promising catalysts for furanic chemistry. acs.org They are derived from renewable resources, operate under mild conditions, and exhibit high selectivity. acs.org Candida antarctica lipase (B570770) B (CALB) is a well-studied enzyme that has been used for the polymerization of furan-based monomers, including 3,4-bis(hydroxymethyl)furan (3,4-BHMF). acs.orgacs.org

Electrocatalysis and Photocatalysis:

These emerging technologies offer green and sustainable routes for chemical synthesis. nih.govrsc.org Electrocatalysis, in particular, shows promise for industrial implementation due to its potential for scalability and process intensification. rsc.org Photocatalysis, using light to drive chemical reactions, is another area of active research for the reduction of 5-HMF. nih.gov

Catalyst Design and Performance:

The choice of catalyst and support material is crucial for achieving high yields and selectivity. For the hydrogenation of 5-HMF to 2,5-furandimethanol (B16202) (FDM), various catalysts have been investigated: